molecular formula C9H16N4O B13626491 (1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol

(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol

Cat. No.: B13626491
M. Wt: 196.25 g/mol
InChI Key: MBVNMWGUVVTESW-XLPZGREQSA-N
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Description

(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol is a chiral compound with a unique structure that includes a cyclopentane ring, an aminomethyl group, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Attachment of the Triazole Moiety: The triazole ring can be attached using a click chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the triazole ring to a more saturated form or reduce the cyclopentane ring to a cyclopentanol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl group, where the amine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, thiols, or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Imines, nitriles

    Reduction: Saturated triazole derivatives, cyclopentanol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its triazole moiety is particularly useful in bioconjugation reactions, allowing for the attachment of various biomolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its chiral nature and functional groups make it a promising scaffold for the development of pharmaceuticals targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the triazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,4S)-2-(aminomethyl)-4-(1,2,4-triazol-3-yl)cyclopentan-1-ol: Lacks the methyl group on the triazole ring.

    (1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,3-triazol-3-yl)cyclopentan-1-ol: Has a different triazole isomer.

    (1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-5-yl)cyclopentan-1-ol: The triazole ring is substituted at a different position.

Uniqueness

The uniqueness of (1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol lies in its specific substitution pattern and chiral centers. The presence of the methyl group on the triazole ring and the specific stereochemistry of the cyclopentane ring contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol

InChI

InChI=1S/C9H16N4O/c1-13-5-11-12-9(13)6-2-7(4-10)8(14)3-6/h5-8,14H,2-4,10H2,1H3/t6-,7+,8+/m0/s1

InChI Key

MBVNMWGUVVTESW-XLPZGREQSA-N

Isomeric SMILES

CN1C=NN=C1[C@H]2C[C@@H]([C@@H](C2)O)CN

Canonical SMILES

CN1C=NN=C1C2CC(C(C2)O)CN

Origin of Product

United States

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